5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(7(12)13)2-6-10-9-3-11(5)6/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRJLNSCIBUCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N2C1=NN=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives with Pyridine Precursors
One prevalent method involves the cyclization of hydrazine derivatives with pyridine-based carboxylic acids or their derivatives:
- Starting Material: 5-Chloropyridine-2-carboxylic acid
- Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
- Reaction: Formation of hydrazide intermediate, followed by cyclization to form the fused heterocycle.
- Heating at elevated temperatures (~160°C)
- Use of dehydrating agents or acids (e.g., polyphosphoric acid) to facilitate cyclization
- Extended reaction times (~3 hours) to ensure completion
A study reported heating a mixture of N-acetyl-N'-(6-chloro-4-trichloromethyl-2-pyridyl)hydrazine with polyphosphoric acid at 160°C, leading to the formation of the triazolopyridine core after hydrolysis and subsequent purification (see).
Chlorination and Functionalization
Industrial Scale Synthesis
For large-scale production, continuous flow reactors are employed to improve yield, safety, and environmental impact:
| Step | Methodology | Conditions | Notes |
|---|---|---|---|
| Cyclization | Hydrazine-based cyclization | Elevated temperature (~160°C), polyphosphoric acid | Ensures regioselectivity |
| Chlorination | POCl₃ reflux | Inert atmosphere, controlled temperature | Selective at position 5 |
| Carboxylation | CO₂ fixation | High pressure, basic medium | Efficient incorporation of carboxylic acid |
Implementation of green chemistry principles, such as solvent recycling and waste minimization, enhances sustainability.
Research Findings and Data
- Synthesis via Hydrazine Cyclization: A study demonstrated that heating N-acetyl hydrazine derivatives with polyphosphoric acid yields the target heterocycle with yields up to 60-70% (see).
- Chlorination Efficiency: Using POCl₃ under reflux conditions provides high regioselectivity, with minimal by-products, as confirmed by NMR and MS analyses.
- Carboxylation Techniques: CO₂ fixation under basic conditions effectively introduces the carboxylic acid group at the 7-position, with yields reported between 50-65%.
Data Table Summarizing Preparation Methods
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Key Features |
|---|---|---|---|---|---|
| Hydrazine Cyclization | 5-Chloropyridine-2-carboxylic acid | Hydrazine hydrate, polyphosphoric acid | 160°C, 3 hours | 55-65 | Regioselective ring closure |
| Chlorination | Heterocyclic intermediate | POCl₃ | Reflux, inert atmosphere | 70-80 | Selective chlorination at 5-position |
| Carboxylation | Chlorinated heterocycle | CO₂ gas, NaOH | Reflux, high pressure | 50-65 | Introduction of carboxylic acid at position 7 |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom
Scientific Research Applications
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts
Mechanism of Action
The mechanism of action of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the presence of the chlorine atom and carboxylic acid group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Triazolo[4,3-a]pyridine vs. Triazolo[1,5-a]pyrimidine
The target compound’s triazolo[4,3-a]pyridine core differs from triazolo[1,5-a]pyrimidine analogs (e.g., 5-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid, ). The pyrimidine core introduces additional nitrogen atoms, altering electronic distribution and planarity. This impacts binding affinity in biological systems and solubility due to increased polarity .
Functional Group Modifications
- 7-Oxo vs. 7-Carboxylic Acid : 7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid () replaces the carboxylic acid with a ketone, reducing acidity and hydrogen-bonding capacity. This substitution may limit its utility in interactions requiring ionizable groups .
- Salt Forms : The hydrochloride salt of [1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid () enhances water solubility, a critical factor for bioavailability in drug formulations .
Substituent Effects
- Chlorine Position : The 5-chloro substituent in the target compound contrasts with 6-chloro or 4-chlorophenyl groups in analogs (e.g., BB53-1726 in -(4-Chlorophenyl)-triazolopyrimidine in ). Positional differences influence steric hindrance and electronic effects, modulating reactivity and target selectivity .
- Alkyl vs. Aromatic Groups : BB53-1726 () features a 3-isopropyl group, increasing hydrophobicity and molecular weight (308.81 g/mol) compared to the target compound’s smaller chlorine substituent. This affects membrane permeability and metabolic stability .
Molecular and Physicochemical Properties
Table 1 summarizes key data for the target compound and analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid* | C₇H₄ClN₄O₂ | ~215.59 (calculated) | Triazolo[4,3-a]pyridine | 5-Cl, 7-COOH |
| 5-(4-Chlorophenyl)-triazolo[1,5-a]pyrimidine-7-carboxylic acid | C₁₂H₇ClN₄O₂ | 274.66 | Triazolo[1,5-a]pyrimidine | 5-(4-Cl-Ph), 7-COOH |
| 7-Oxo-triazolo[1,5-a]pyrimidine-5-carboxylic acid | C₉H₈BrCl | 231.52 | Triazolo[1,5-a]pyrimidine | 7-oxo, 5-Br, 6-Cl |
| BB53-1726 | C₁₅H₂₁ClN₄O | 308.81 | Triazolo[4,3-a]pyridine | 3-isopropyl, 7-COOH, 6-Cl |
| Triazolo[4,3-a]pyridine-7-carboxylic acid HCl | C₇H₇ClN₄O₂·HCl | Not reported | Triazolo[4,3-a]pyridine | 7-COOH (HCl salt) |
*Exact molecular weight inferred from structural analogs in and .
Biological Activity
5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 197.58 g/mol
- CAS Number : 1159831-56-7
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic processes.
- Anticancer Properties : Research indicates that the compound can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. For example, in vitro studies have demonstrated significant cytotoxic effects on colorectal cancer cell lines (HCT116) with IC values lower than standard chemotherapeutic agents like 5-fluorouracil .
- Anti-inflammatory Effects : The compound has been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway.
Anticancer Activity
A notable study evaluated the efficacy of this compound against various cancer cell lines:
| Cell Line | IC (µg/mL) | Comparison with Control |
|---|---|---|
| HCT116 | 6.76 | Better than 5-FU (77.15) |
| A549 | 193.93 | Comparable to control |
| MCF7 | 120.50 | Moderate activity |
The results indicated that this compound is particularly effective against HCT116 cells, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated significant inhibition against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight its potential application in treating bacterial infections .
Q & A
Q. Key Considerations :
- Reaction yields depend on temperature control (70–120°C) and solvent polarity (DMF or DMSO enhances cyclization) .
- Purification often requires column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
How can spectroscopic methods characterize this compound?
Basic Research Question
Methodological workflow :
NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (broad ~δ 12 ppm) .
- ¹³C NMR : Signals for carbonyl carbon (δ ~170 ppm) and triazole/pyridine carbons (δ 140–160 ppm) .
Mass Spectrometry (MS) :
- ESI-MS in negative mode shows [M–H]⁻ ion at m/z 153.57 (molecular weight confirmation) .
IR Spectroscopy :
- Stretching vibrations for C=O (~1680 cm⁻¹) and N-H triazole (~3200 cm⁻¹) .
Validation : Cross-reference with computational NMR predictions (DFT/B3LYP/6-31G*) for structural accuracy .
How does substituent positioning affect biological activity in triazolopyridine derivatives?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Experimental Design :
- Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) between carboxylic acid and ester analogs.
- Use molecular docking (AutoDock Vina) to assess binding affinity changes .
What conditions promote reactivity of the chlorine atom in nucleophilic substitution?
Advanced Research Question
Reactivity Analysis :
Q. Case Study :
How can computational methods predict reaction pathways for derivatives?
Advanced Research Question
Methodology :
Quantum Chemical Calculations :
Reaction Path Search :
Machine Learning :
What are the handling and storage protocols for this compound?
Basic Research Question
Safety Guidelines :
- Storage : Tightly sealed containers at RT in a dry, ventilated area .
- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
How to address solubility challenges in biological assays?
Advanced Research Question
Strategies :
Co-solvents : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
Salt Formation : Prepare sodium or potassium salts at pH 7–8 .
Nanoformulation : Encapsulate in liposomes (e.g., DOPC/cholesterol) for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
